Benzyl 5-amino-2-(benzyloxy)benzoate
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Overview
Description
Benzyl 5-amino-2-(benzyloxy)benzoate is an organic compound with the molecular formula C21H19NO3 It is a derivative of benzoic acid, featuring both amino and benzyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-amino-2-(benzyloxy)benzoate typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin in hydrochloric acid or catalytic hydrogenation.
Benzylation: The hydroxyl group at the 2-position is benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Esterification: Finally, the carboxylic acid group is esterified with benzyl alcohol under acidic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron in acetic acid.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Iron powder in acetic acid or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of 5-nitro-2-(benzyloxy)benzoate.
Reduction: Formation of 5-amino-2-(benzyloxy)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Benzyl 5-amino-2-(benzyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 5-amino-2-(benzyloxy)benzoate depends on its functional groups:
Amino Group: Can participate in hydrogen bonding and act as a nucleophile in biochemical reactions.
Benzyloxy Group: Provides lipophilicity, aiding in the compound’s interaction with lipid membranes.
Ester Group: Can undergo hydrolysis to release benzoic acid and benzyl alcohol, which may have biological activity.
Comparison with Similar Compounds
Benzyl 5-nitro-2-(benzyloxy)benzoate: Similar structure but with a nitro group instead of an amino group.
Benzyl 5-amino-2-hydroxybenzoate: Similar structure but without the benzyloxy group.
Uniqueness: Benzyl 5-amino-2-(benzyloxy)benzoate is unique due to the presence of both amino and benzyloxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
benzyl 5-amino-2-phenylmethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c22-18-11-12-20(24-14-16-7-3-1-4-8-16)19(13-18)21(23)25-15-17-9-5-2-6-10-17/h1-13H,14-15,22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICZFKDDJLPGJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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